(3-Boc-amino-pyrrolidin-1-YL)-furan-2-YL-acetic acid
Overview
Description
Scientific Research Applications
Synthesis and Structural Studies
Construction of Cyclic γ-Aminobutyric Acid Analogues : A novel synthesis of cyclic γ-aminobutyric acid analogues was reported using (3-Boc-amino-pyrrolidin-1-YL)-furan-2-YL-acetic acid derivatives. The process involved a de Mayo reaction, combining intermolecular [2+2]-photocycloaddition and fragmentation of the resulting cyclobutane moiety, highlighting the compound's role in constructing complex molecular structures (Petz et al., 2019).
Stabilization of β-Hairpin Structures in Peptides : The compound played a role in the synthesis and conformational studies of short linear peptides, where it was incorporated to form structures that adopted well-defined β-hairpin conformations in certain solvents. This demonstrated its utility in stabilizing intricate peptide structures (Chakraborty et al., 2008).
Synthesis of Oxazepine Derivatives : The compound was used in the synthesis of oxazepine derivatives, showcasing its versatility in the formation of complex heterocyclic structures. The synthesized structures were characterized using various analytical techniques, confirming the compound's utility in organic synthesis (Jirjees, 2022).
Carboannulation in Chemical Synthesis : It was involved in chemical reactions that resulted in the annulation of the pyridine ring, forming new derivatives of [1,2,3]triazolo[4,5-b]pyridine. This application underscored its role in facilitating complex chemical transformations (Syrota et al., 2020).
Peptide Nucleic Acid (PNA) Synthesis
- Optimization of PNA Structure : The compound was crucial in the fine-tuning of the aminoethylglycyl PNA structure for binding to complementary nucleic acids. It introduced cationic charges, enhancing water solubility, and provided structural constraints that may offer entropic advantages in nucleic acid binding (D'Costa, Kumar, & Ganesh, 2002).
Quantum Chemical Investigations
- Molecular Property Analysis : The compound was included in quantum chemical calculations to investigate molecular properties such as HOMO, LUMO energies, and molecular densities. This application highlighted its relevance in theoretical chemistry and materials science (Bouklah et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-(furan-2-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)16-10-6-7-17(9-10)12(13(18)19)11-5-4-8-21-11/h4-5,8,10,12H,6-7,9H2,1-3H3,(H,16,20)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VONCPENVVZDUOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(C2=CC=CO2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Boc-amino-pyrrolidin-1-YL)-furan-2-YL-acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.